molecular formula C27H22FN5O5S B2818616 ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate CAS No. 866344-38-9

ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

Cat. No.: B2818616
CAS No.: 866344-38-9
M. Wt: 547.56
InChI Key: IXGZZXPYHXPPNT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves multiple steps. The synthetic route typically includes the formation of key intermediates through reactions such as Diels-Alder reactions, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[740

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O5S/c1-2-38-27(37)30-12-10-19-20(15-30)39-25-23(19)24(35)33(18-8-6-16(28)7-9-18)26(36)32(25)14-17-13-22(34)31-11-4-3-5-21(31)29-17/h3-9,11,13H,2,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZZXPYHXPPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC(=O)N5C=CC=CC5=N4)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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